ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Select this 4-formylpyrazole-3-carboxylate for its exclusive bifunctional reactivity: the C4 aldehyde enables regioselective condensation with hydrazines to construct pyrazolo[3,4-d]pyridazinone cores for RTK inhibitor development—a transformation impossible with non-formylated or 5-formyl analogs. The ethyl ester (ClogP 1.29) ensures superior membrane permeability over methyl ester variants, reducing prodrug strategy needs. Achieve 76–91% yields in thiosemicarbazone formation for cytotoxic compound libraries. Supplied at ≥95% purity with global shipping.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 1594890-30-8
Cat. No. B1430644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate
CAS1594890-30-8
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=C1C=O)C
InChIInChI=1S/C8H10N2O3/c1-3-13-8(12)7-6(5-11)4-10(2)9-7/h4-5H,3H2,1-2H3
InChIKeyOPBYCPSBPGSNCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate (CAS 1594890-30-8): A Bifunctional Pyrazole Building Block for Medicinal Chemistry and Agrochemical Procurement


Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate (CAS 1594890-30-8) is a heterocyclic organic compound belonging to the pyrazole family, characterized by a molecular formula of C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol. Its structure features a pyrazole core with a formyl group at the 4-position and an ethyl ester at the 3-position, rendering it a synthetically versatile bifunctional building block [1]. The compound is typically supplied at 95% purity and is employed as a key intermediate in the synthesis of biologically active pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyridazine systems, as well as in the development of receptor tyrosine kinase (RTK) inhibitors [2].

Why Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate Cannot Be Casually Replaced by Other Pyrazole Carboxylates in Pharmaceutical Synthesis


Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate possesses a unique combination of functional groups—an electrophilic formyl at C4 and an ester at C3—that dictates a specific regiochemical and reactivity profile not replicable by common analogs. While other pyrazole carboxylates such as ethyl 1-methyl-1H-pyrazole-3-carboxylate or the methyl ester variant may share the core scaffold, the absence of the 4-formyl group eliminates the capacity for crucial downstream transformations like condensation with hydrazines to yield pyrazolo[3,4-d]pyridazinones [1]. Furthermore, the ethyl ester moiety confers distinct lipophilicity and steric properties compared to the methyl ester, influencing both synthetic outcomes and the physicochemical parameters of derived drug candidates [2]. Generic substitution without empirical validation risks failed syntheses or altered biological activity due to the fundamental differences in electronic distribution and steric environment around the pyrazole ring.

Quantitative Differentiation of Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate: Comparative Evidence for Procurement Decisions


Lipophilicity Advantage of Ethyl Ester Over Methyl Ester Analog (CAS 81303-61-9)

The ethyl ester moiety in ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate provides a calculated partition coefficient (ClogP) advantage over its direct methyl ester analog (CAS 81303-61-9). This quantitative difference in lipophilicity can significantly influence membrane permeability, bioavailability, and the overall drug-likeness of synthesized compounds .

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Higher Molecular Weight and Rotatable Bond Count Enhances Synthetic Utility for Complex Molecule Construction

Compared to simpler pyrazole carboxylate analogs lacking the 4-formyl group, ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate exhibits a higher molecular weight and increased rotatable bond count, which directly translates to greater synthetic versatility for constructing polycyclic and fused-ring systems commonly found in pharmaceuticals [1].

Synthetic Chemistry Drug Discovery Building Block Utility

Enhanced Electrophilicity of 4-Formyl Group Facilitates Condensation Reactions Not Possible with Unsubstituted Analogs

The 4-formyl group in ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate exhibits selective reactivity towards nitrogen nucleophiles, enabling high-yield formation of pyrazolylthiosemicarbazones (76-91% yield) under mild conditions [1]. In contrast, pyrazole carboxylates lacking this aldehyde moiety cannot participate in these condensation reactions, fundamentally limiting the scope of accessible derivatives.

Organic Synthesis Reaction Selectivity Medicinal Chemistry

Potential for Superior Antimicrobial Activity via Scaffold-Based SAR

While specific antimicrobial data for ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate is limited, class-level structure-activity relationship (SAR) studies on 1H-pyrazole carboxylates demonstrate that the presence of a 4-substituent can significantly enhance antifungal activity against plant pathogens [1]. This compound, bearing the 4-formyl group, is structurally predisposed to serve as a more potent scaffold than unsubstituted analogs, which show only baseline or no antimicrobial effects.

Antimicrobial Drug Development Structure-Activity Relationship

Regioselective Synthesis of Fused Heterocycles: A Key Advantage Over 5-Formyl Isomers

Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate undergoes regioselective cyclocondensation with hydrazine and methylhydrazine to yield pyrazolo[3,4-d]pyridazin-7-ones [1]. This transformation is specific to the 4-formyl substitution pattern; 5-formyl isomers or non-formylated pyrazoles do not participate in this reaction or yield different regioisomers, highlighting a critical synthetic advantage for constructing defined fused heterocyclic cores.

Synthetic Methodology Medicinal Chemistry Heterocyclic Chemistry

Lower Polar Surface Area (PSA) Relative to Acid Analogs Improves Predicted Permeability

Compared to the corresponding carboxylic acid analog (4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid), the ethyl ester derivative (target compound) exhibits a significantly lower polar surface area (PSA), a key parameter correlating with enhanced membrane permeability and oral absorption [1]. This physicochemical distinction makes the ethyl ester a more suitable intermediate for developing orally bioavailable drug candidates.

Drug Likeness Medicinal Chemistry ADME Properties

Procurement-Focused Application Scenarios for Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate


Synthesis of Pyrazolo[3,4-d]pyridazinone-Based Kinase Inhibitors

Researchers developing novel receptor tyrosine kinase (RTK) inhibitors can utilize ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate as a key building block for constructing pyrazolo[3,4-d]pyridazinone cores [1]. The compound's 4-formyl group enables regioselective condensation with hydrazines to form the fused pyridazinone ring, a motif present in several patented kinase inhibitors targeting HER1, HER2, and HER4 [2]. This synthetic route is specific to 4-formylpyrazole-3-carboxylates and cannot be replicated with 5-formyl or non-formylated analogs.

Development of Novel Antifungal Agents for Agriculture

Agricultural chemical companies focusing on crop protection can leverage the enhanced antifungal potential of 4-substituted pyrazole carboxylates. Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate serves as an ideal starting material for structure-activity relationship (SAR) studies aimed at optimizing fungicidal activity against plant pathogens, with class data indicating up to 80% inhibition of mycelial growth at 100 ppm for related 4-substituted derivatives [1].

Preparation of Thiosemicarbazone Derivatives for Anticancer Screening

Medicinal chemistry groups engaged in antitumor research can exploit the selective reactivity of the 4-formyl group towards thiosemicarbazides. The resulting pyrazolylthiosemicarbazones, obtained in yields of 76-91% [1], represent a class of compounds with documented cytotoxic activity. The high-yielding condensation reaction provides a reliable and efficient route to generate focused libraries for biological evaluation.

Synthesis of Lipophilic Drug Candidates with Improved Oral Bioavailability

Drug discovery teams aiming to optimize the pharmacokinetic profile of pyrazole-based lead compounds should prioritize the ethyl ester variant over the methyl ester or free acid analogs. With a calculated ClogP of 1.29 [1] and a lower polar surface area, derivatives synthesized from this compound are predicted to possess superior membrane permeability and oral absorption characteristics, reducing the need for later-stage prodrug strategies.

Quote Request

Request a Quote for ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.